

Application Notes and Protocols for 2-(Ethylamino)ethanol in Organic Synthesis

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-(Ethylamino)ethanol

Cat. No.: B046374

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the synthetic utility of **2-(Ethylamino)ethanol**, a versatile bifunctional building block in organic synthesis. This document details its role in the preparation of valuable intermediates and highlights its application in the construction of heterocyclic scaffolds relevant to medicinal chemistry.

Physicochemical Properties and Safety Information

2-(Ethylamino)ethanol, also known as N-Ethylethanolamine, is a colorless liquid with an amine-like odor. Its bifunctional nature, containing both a secondary amine and a primary alcohol, makes it a valuable reagent for a variety of chemical transformations.

Property	Value	Reference
CAS Number	110-73-6	[1] [2]
Molecular Formula	C ₄ H ₁₁ NO	[1] [3]
Molecular Weight	89.14 g/mol	[1] [3]
Boiling Point	167 °C at 1013 hPa	[1]
Melting Point	-9 °C	[1]
Density	0.914 g/cm ³ at 20 °C	[1]
Flash Point	78 °C	[1]
pKa	9.89 at 25 °C	

Safety Summary: **2-(Ethylamino)ethanol** is harmful if swallowed and causes severe skin burns and eye damage.[\[4\]](#) It is a combustible liquid and should be handled in a well-ventilated area with appropriate personal protective equipment, including gloves, goggles, and a lab coat. [\[1\]](#)[\[4\]](#)

Key Synthetic Applications and Protocols

2-(Ethylamino)ethanol serves as a versatile precursor in various synthetic transformations, including N-alkylation and the construction of heterocyclic systems.

Synthesis of N-Aryl-2-(ethylamino)ethanols via Selective N-Alkylation

A common application of amino alcohols is their N-alkylation to introduce aromatic or heteroaromatic moieties, which are prevalent in many pharmaceutical compounds.[\[5\]](#) While direct protocols for **2-(Ethylamino)ethanol** are not extensively detailed, a highly efficient and selective room-temperature N-alkylation of primary aromatic amines with 2-chloroethanol has been reported, providing a template for its use.[\[5\]](#) This methodology can be adapted for the synthesis of N-aryl-2-(ethylamino)ethanols.

Reaction Scheme:

Caption: General scheme for the N-alkylation of aromatic amines.

Experimental Protocol (Adapted from Sonawane et al.)([\[5\]](#))

- To a stirred solution of an aromatic amine (1.0 mmol) in methanol (2.5 mL) in a round-bottom flask, add potassium carbonate (1.0 mmol) and sodium carbonate (3.0 mmol).
- Add 2-chloroethanol (3.0 mmol) to the reaction mixture.
- Stir the reaction at room temperature and monitor its progress by thin-layer chromatography (TLC).
- Upon completion, quench the reaction with water (10 mL) and extract the product with ethyl acetate (3 x 15 mL).
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to afford the desired N-aryl-2-aminoethanol.

Quantitative Data for N-Alkylation of Various Anilines with 2-Chloroethanol([\[5\]](#))

Entry	Aniline Derivative	Product	Yield (%)
1	Aniline	2-(Phenylamino)ethanol	72
2	4-Methylaniline	2-((4-Methylphenyl)amino)ethanol	80
3	4-Methoxyaniline	2-((4-Methoxyphenyl)amino)ethanol	78
4	4-Chloroaniline	2-((4-Chlorophenyl)amino)ethanol	75
5	4-Bromoaniline	2-((4-Bromophenyl)amino)ethanol	74

Synthesis of Substituted Quinolines

2-(Ethylamino)ethanol can be utilized in the synthesis of complex heterocyclic structures, such as substituted quinolines, which are important scaffolds in drug discovery.^[6] A representative example involves the reductive amination of a quinoline-3-carbaldehyde with an amino alcohol.^[6]

Workflow for the Synthesis of a Substituted Quinoline Derivative:

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the synthesis of a substituted quinoline.

Experimental Protocol (Hypothetical Adaptation)

This protocol is adapted from a similar synthesis utilizing a different amino alcohol.[\[6\]](#)

Step 1: Imine Formation

- In a round-bottom flask under a nitrogen atmosphere, combine 2-(morpholin-4-yl)quinoline-3-carbaldehyde (1.0 g) and **2-(ethylamino)ethanol** (1.1 equivalents) in isopropyl alcohol (20 mL).
- Heat the reaction mixture to reflux and maintain for 5-6 hours.
- Monitor the reaction progress by TLC.
- After completion, cool the reaction mixture and distill the isopropyl alcohol under vacuum to obtain the crude imine.

Step 2: Reduction to the Amine

- Dissolve the crude imine in methanol and cool the solution to 0-5 °C in an ice bath.
- Slowly add sodium borohydride (1.5 equivalents) portion-wise to the stirred solution.
- Allow the reaction to warm to room temperature and stir until completion, as monitored by TLC.

Step 3: Work-up and Purification

- Quench the reaction by the slow addition of water.
- Extract the aqueous layer with ethyl acetate.
- Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
- Purify the crude product by silica gel column chromatography to yield the final substituted quinoline derivative.

Synthesis of 2-(Ethylamino)ethanol

For applications requiring the synthesis of **2-(Ethylamino)ethanol** itself, a continuous flow microreactor method has been reported, offering high yield and purity.[\[7\]](#)

Reaction Scheme for the Synthesis of **2-(Ethylamino)ethanol**:

Caption: Synthesis of **2-(Ethylamino)ethanol** from ethylene oxide and ethylamine.

Experimental Protocol (Continuous Flow Synthesis)[\[7\]](#)

- Prepare a 30% (w/w) aqueous solution of ethylene oxide and a 70% (w/w) aqueous solution of ethylamine.
- Using a high-throughput continuous flow microchannel reactor, pump the ethylene oxide solution at a flow rate of 42.0 mL/min and the ethylamine solution at 20.0 mL/min.
- Preheat both solutions to 35 °C in the preheating module of the reactor.
- Combine the preheated solutions in the mixing module of the reactor.
- Allow the reaction to proceed for 160 seconds at a reaction temperature of 35 °C.
- Collect the effluent from the reactor.
- Dehydrate the collected effluent to obtain N-ethylethanolamine.

Quantitative Data for the Synthesis of **2-(Ethylamino)ethanol**[\[7\]](#)

Parameter	Value
Ethylene Oxide Solution	30% (w/w) aqueous
Ethylamine Solution	70% (w/w) aqueous
Flow Rate (Ethylene Oxide)	42.0 mL/min
Flow Rate (Ethylamine)	20.0 mL/min
Reaction Temperature	35 °C
Reaction Time	160 s
Yield	94%
Purity	99.2%

These protocols and data provide a foundation for the use of **2-(Ethylamino)ethanol** in a variety of synthetic applications, particularly in the development of novel pharmaceutical agents. The versatility of this building block, coupled with efficient synthetic methodologies, makes it a valuable tool for medicinal and organic chemists.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(Ethylamino)ethanol for synthesis 110-73-6 [sigmaaldrich.com]
- 2. 2-(Ethylamino)ethanol for synthesis 110-73-6 [sigmaaldrich.com]
- 3. 2-(Ethylamino)ethanol | C4H11NO | CID 8072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. merckmillipore.com [merckmillipore.com]
- 5. thieme-connect.de [thieme-connect.de]
- 6. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 7. 2-(Ethylamino)ethanol synthesis - chemicalbook [chemicalbook.com]

- To cite this document: BenchChem. [Application Notes and Protocols for 2-(Ethylamino)ethanol in Organic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b046374#experimental-protocol-for-using-2-ethylamino-ethanol-in-organic-synthesis>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com